molecular formula C13H8F3NO3S B6894270 4-(2-Nitro-4-trifluoromethylphenylthio)phenol

4-(2-Nitro-4-trifluoromethylphenylthio)phenol

Cat. No.: B6894270
M. Wt: 315.27 g/mol
InChI Key: ARNZAQOXQGVCJS-UHFFFAOYSA-N
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Description

4-(2-Nitro-4-trifluoromethylphenylthio)phenol is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a phenylthio group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-4-trifluoromethylphenylthio)phenol typically involves the nitration of 4-trifluoromethylphenol followed by thiolation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to thiolation using a suitable thiolating agent, such as thiourea, in the presence of a catalyst like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-4-trifluoromethylphenylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions with alkyl halides to form ethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and a suitable catalyst.

    Reduction: Hydrogen gas, palladium on carbon, and ethanol.

    Substitution: Alkyl halides, potassium carbonate, and acetone.

Major Products Formed

    Oxidation: 4-(2-Amino-4-trifluoromethylphenylthio)phenol.

    Reduction: 4-(2-Nitro-4-trifluoromethylphenylsulfoxide)phenol.

    Substitution: 4-(2-Nitro-4-trifluoromethylphenylthio)phenyl ether.

Scientific Research Applications

4-(2-Nitro-4-trifluoromethylphenylthio)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Nitro-4-trifluoromethylphenylthio)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-(2-Nitro-4-trifluoromethylphenylthio)phenol is unique due to the presence of both a nitro group and a phenylthio group, which impart distinct chemical reactivity and potential biological activity. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO3S/c14-13(15,16)8-1-6-12(11(7-8)17(19)20)21-10-4-2-9(18)3-5-10/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNZAQOXQGVCJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture containing 12.6 g (0.10 mole) of 4-mercapto phenol, 7.15 g (0.05 mole) of copper (I) oxide, and 100 ml of absolute ethanol is heated at reflux under an atmosphere of dry nitrogen until conversion to the copper thiophenate is complete, as indicated by discharge of the reddish color of the copper (I) oxide. The resultant yellow mixture is cooled to 25°, 27.0 g (0.10 mole) of 4-bromo-3-nitro-benzotrifluoride, 100 ml of quinoline, and 10 ml of pyridine are added, and the reaction vessel is equipped with a Newman still head. The reaction is now slowly heated with concomitant removal of the ethanol to 90° and maintained at this temperature until the conversion is complete, as indicated by vpc techniques. The dark liquid is cooled to 70° C., cautiously poured into 500 ml of an ice cold molar hydrochloric acid solution, and filtered, whereupon the residue is extracted with several portions of ether. The combined ether extracts are washed with a 3.0 molar hydrochloric acid solution, water until neutral, a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo to afford a quantitative yield of crude product as a dark solid. Recrystalization foam ether-hexane provides yellow crystals, mp 131°-134° of 4-(2-nitro-4-trifluoromethylphenylthio)phenol. This phenol is then reacted with 2-bromopropimate by the procedure of Example 3 above to provide the desired ethyl 2-[4-(2-nitro-4-trifluoromethylphenylthio)phenoxy] propionate, m.p. 63°-64° C.
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12.6 g
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reactant
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catalyst
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Synthesis routes and methods II

Procedure details

A mixture containing 12.6 g. (0.10 mole) of 4-mercaptophenol, 7.15 g. (0.05 mole) of copper (I) oxide, and 100 ml. of absolute ethanol is heated at reflux under an atmosphere of dry nitrogen until conversion to the copper thiphenate is complete, as indicated by discharge of the reddish color of the copper (I) oxide. The resultant yellow mixture is cooled to 25°, 27.0 g. (0.10 mole) of 4-bromo-3-nitrobenzotrifluoride, 100 ml. of quinoline, and 10 ml. of pyridine are added, and the reaction vessel is equipped with a Newman still head. The reaction is now slowly heated with concomitant removal of the ethanol to 90° and maintained at this temperature until the conversion is complete, as indicated by vpc techniques. The dark liquid is cooled to 70° C., cautiously poured into 500 ml. of an ice cold 3.0 molar hydrochloric acid solution, and filtered, whereupon the residue is extracted with several portions of ether. the combined ether extracts are washed with a 3.0 molar hydrochloric acid solution, water until neutral, a saturated sodium chloride solution, dried (magnesium sulfate), and concentrated in vacuo to afford a quantitative yield of crude product as a dark solid. Recrystallization foam ether-hexane provides yellow crystals, mp 131°-134° of 4-(2-nitro-4-trifluoromethylphenylthio)phenol. This phenol is then reacted with 2-bromopropionate by the procedure of Example 3 above to provide the desired ethyl 2-[4-(2-nitro-4-trifluoromethylphenylthio)phenoxy]propionate, mp 63°-64° C.
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